VT107

YAP/TAZ-TEAD signaling cancer transcriptional inhibition

VT107 is a pan-TEAD auto-palmitoylation inhibitor delivering 2.1× higher potency than VT104 in YAP/TAZ-TEAD reporter assays (IC50: 4.93 vs 10.4 nM). It selectively inhibits NF2-mutant mesothelioma lines (NCI-H226/H2373/H2051; IC50: 8.67–20.4 nM) while sparing WT NF2 cells. Pan-TEAD coverage (TEAD1/3/4) surpasses TEAD1-selective VT103. Its 55% oral bioavailability and 2.7 h IV half-life suit acute dosing and washout protocols. VT107 also demonstrates superior anti-inflammatory efficacy over IAG933 and GNE7883 in glioblastoma ERK/NF-κB models. The optimal choice for reproducible NF2 tumor studies and Hippo-inflammatory crosstalk research.

Molecular Formula C25H20F3N3O
Molecular Weight 435.4 g/mol
Cat. No. B8180545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVT107
Molecular FormulaC25H20F3N3O
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1
InChIKeyOBEXKSHQMHIUFP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VT107 Pan-TEAD Auto-Palmitoylation Inhibitor – Baseline Characteristics & Procurement Context


VT107 (CAS 2417718-63-7) is a small-molecule pan-TEAD auto-palmitoylation inhibitor that blocks YAP/TAZ-TEAD-mediated gene transcription [1]. The compound is an enantiomer analogous to VT10 and VT104 , and it is characterized as a potent, orally active agent . VT107 inhibits palmitoylation of endogenous TEAD1, TEAD3, and TEAD4 proteins, and it demonstrates selective anti-proliferative activity against NF2-mutant/deficient cell lines .

Why VT107 Cannot Be Substituted by Generic TEAD Inhibitors


Despite shared mechanism among pan-TEAD auto-palmitoylation inhibitors, VT107 exhibits quantifiable differences in potency, isoform selectivity profile, and pharmacokinetic properties that render generic substitution inappropriate [1]. Direct comparisons show VT107 is slightly more potent than the close analog VT104 on TEAD2 and TEAD4 , while the TEAD1-selective inhibitor VT103 lacks activity against TEAD2 and TEAD4 [2]. Furthermore, VT107 demonstrates a distinct pharmacokinetic profile with 55% oral bioavailability and 2.7 h intravenous half-life , contrasting sharply with VT104's 78% bioavailability and 24 h half-life [3]. Substituting VT107 with another in-class compound without accounting for these differences may compromise experimental reproducibility or alter in vivo outcomes.

VT107 Quantitative Differentiation: Head-to-Head Evidence vs. Closest Comparators


Pan-TEAD Transcriptional Inhibition Potency: VT107 vs. VT104

VT107 exhibits approximately 2.1-fold higher potency than the closely related analog VT104 in blocking TEAD-mediated gene transcription . In the same YAP reporter assay, VT107 achieves an IC50 of 4.93 nM , whereas VT104 shows an IC50 of 10.4 nM . This difference is attributed to VT107 being an enantiomer analogous to VT10 with optimized binding to the TEAD lipid pocket .

YAP/TAZ-TEAD signaling cancer transcriptional inhibition

TEAD Isoform Palmitoylation Inhibition: VT107 vs. VT104

VT107 demonstrates slightly greater potency than VT104 on TEAD2 and TEAD4 isoforms . In HEK293T cells treated with 3 μmol/L for 20 hours, VT107 is the most potent compound at blocking endogenous TEAD4 protein palmitoylation among tested analogs [1]. The compound induces disappearance of palmitoylated TEAD1 with concomitant increase in unpalmitoylated TEAD1, and decreases palmitoylated TEAD3/TEAD4 levels while increasing unpalmitoylated forms . This broader isoform coverage distinguishes VT107 from TEAD1-selective inhibitors like VT103.

TEAD palmitoylation NF2-deficient cancers isoform selectivity

Anti-Proliferative Selectivity for NF2-Mutant Cells: VT107 vs. VT103

VT107 potently inhibits proliferation of NF2-mutant/deficient mesothelioma cell lines with IC50 values of 20.4 nM (NCI-H2051, mutant), 9.35 nM (NCI-H2373, deletion), and 8.67 nM (NCI-H226, deficient), but not wild-type NF2 cells . In contrast, the TEAD1-selective inhibitor VT103 exhibits inhibitory activity in fewer mesothelioma cell lines , reflecting its narrower isoform coverage. VT107 blocks YAP and TAZ interaction with both TEAD1 and TEAD4, whereas VT103 selectively disrupts YAP-TEAD1 binding only .

mesothelioma NF2 mutation cancer cell proliferation

Pharmacokinetic Profile: VT107 vs. VT104

VT107 exhibits 55% oral bioavailability and 2.7 h intravenous half-life in mice following 10 mg/kg dosing . In comparison, the closely related analog VT104 demonstrates 78% oral bioavailability and a 24 h half-life in mice [1]. This trade-off profile—moderate bioavailability with shorter half-life versus high bioavailability with extended half-life—may influence compound selection based on experimental design requirements such as dosing frequency and washout periods.

oral bioavailability half-life in vivo dosing

Anti-Inflammatory Efficacy in Glioblastoma: VT107 vs. IAG933 and GNE7883

In a comparative study of Hippo pathway inhibitors in U87 glioblastoma cells, VT107 showed the strongest suppression of Concanavalin A-induced phosphorylation of ERK and IκB among tested compounds including IAG933 and GNE7883 [1]. VT107 significantly attenuated ConA-induced activation of proMMP-2 to MMP-2 and reduced expression of multiple pro-inflammatory mediators (COX2, CCL22, CCR2, CCR4, CXCL10, CXCL12, CXCR1, FASLG, IFNG, IL13, IL17A) [2].

glioblastoma neuroinflammation Hippo pathway

VT107 Optimal Application Scenarios Based on Quantitative Differentiation


NF2-Mutant Mesothelioma & NF2-Deficient Cancer Models

VT107 is uniquely suited for in vitro and in vivo studies of NF2-mutant mesothelioma, where it selectively inhibits proliferation of NF2-deficient cell lines (NCI-H226, NCI-H2373, NCI-H2051) with IC50 values of 8.67–20.4 nM while sparing wild-type NF2 cells . Its pan-TEAD activity against TEAD1, TEAD3, and TEAD4 palmitoylation provides broader coverage than TEAD1-selective inhibitors like VT103 .

YAP/TAZ-TEAD Transcriptional Reporter Assays Requiring High Potency

For cell-based YAP/TAZ-TEAD transcriptional reporter assays, VT107 offers 2.1× higher potency (IC50 = 4.93 nM) compared to the widely used analog VT104 (IC50 = 10.4 nM) . This higher potency enables lower working concentrations, reducing potential off-target effects and conserving compound.

Glioblastoma Neuroinflammation and Hippo-Mediated Inflammation Studies

VT107 demonstrates superior anti-inflammatory efficacy compared to IAG933 and GNE7883 in suppressing ConA-induced ERK/NF-κB signaling and inflammatory mediator expression in glioblastoma cells [1]. This makes VT107 the compound of choice for investigating Hippo pathway crosstalk with inflammatory signaling in CNS tumors.

In Vivo Studies Requiring Moderate Oral Bioavailability and Faster Clearance

With 55% oral bioavailability and 2.7 h intravenous half-life , VT107 is optimal for in vivo protocols where moderate systemic exposure and relatively rapid clearance are desired—such as acute dosing studies or experiments requiring washout between treatments—compared to VT104's 78% bioavailability and 24 h half-life [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for VT107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.